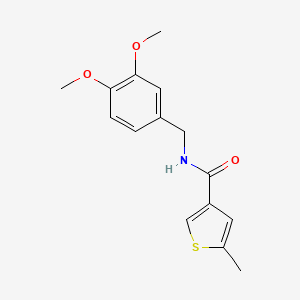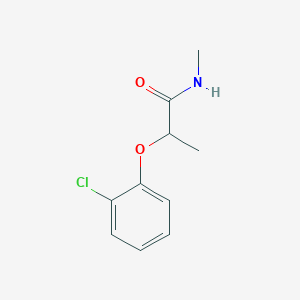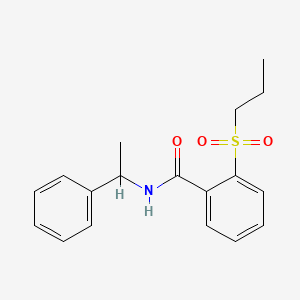![molecular formula C25H29F B4725226 1-fluoro-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B4725226.png)
1-fluoro-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene
Descripción general
Descripción
1-fluoro-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene, also known as FPPEB, is a synthetic compound that belongs to the family of arylfluoros. FPPEB has gained significant attention in the scientific community due to its potential applications in various fields, including material science, medicinal chemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-fluoro-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene has been extensively studied for its potential applications in various fields. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a tool compound for studying the role of arylfluoros in drug discovery.
Mecanismo De Acción
1-fluoro-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene exerts its biological effects by binding to specific target proteins, such as G protein-coupled receptors (GPCRs) and ion channels, and modulating their activity. This compound has been shown to selectively bind to the cannabinoid receptor CB2, which is involved in the regulation of immune function and inflammation. This compound has also been reported to interact with voltage-gated potassium channels, which play a critical role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the target protein it binds to. In vitro studies have demonstrated that this compound can modulate the activity of CB2 receptors and voltage-gated potassium channels, leading to changes in intracellular signaling pathways and ion fluxes. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-fluoro-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene has several advantages as a tool compound for studying the role of arylfluoros in drug discovery. This compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. This compound is also highly selective for its target proteins, allowing researchers to study specific biological pathways without interfering with other signaling pathways. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for 1-fluoro-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene research. One area of interest is the development of this compound-based organic semiconductors with improved performance for electronic devices. Another area of interest is the identification of new target proteins for this compound and the development of this compound analogs with improved selectivity and potency. Additionally, this compound could be used as a tool compound for studying the role of arylfluoros in other biological systems, such as the immune system and the central nervous system.
Propiedades
IUPAC Name |
1-fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F/c1-2-3-4-5-20-8-14-23(15-9-20)24-16-10-21(11-17-24)6-7-22-12-18-25(26)19-13-22/h10-13,16-20,23H,2-5,8-9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKHXSPARPGGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4725144.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4725168.png)


![methyl {4-[(allylamino)sulfonyl]phenoxy}acetate](/img/structure/B4725186.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4725203.png)
![3,4,5-trimethoxy-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4725208.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4725213.png)
![[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4725225.png)
![4-[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4725233.png)
![N-(4-{[butyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725255.png)
